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Compound of Interest

Compound Name: GSK926

CAS No.: 1346704-13-9

Cat. No.: B607874 Get Quote

Executive Summary
GSK926 is a potent, selective, small-molecule inhibitor of EZH2 (Enhancer of Zeste Homolog

2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] Unlike non-specific

epigenetic modulators (e.g., DZNep) that degrade PRC2 subunits, GSK926 acts via a direct,

competitive mechanism at the S-adenosyl-L-methionine (SAM) binding pocket.[1]

This guide details the mechanistic action of GSK926, its pharmacological profile, and validated

experimental protocols for its use as a chemical probe to study H3K27 trimethylation

(H3K27me3) dynamics in oncology and developmental biology.

Mechanistic Architecture: PRC2 and GSK926
Interaction
The PRC2 Complex
PRC2 is an epigenetic writer complex responsible for mono-, di-, and trimethylating Lysine 27

on Histone H3 (H3K27).[1][2][3] This mark (H3K27me3) recruits PRC1, leading to chromatin

compaction and transcriptional silencing of tumor suppressor genes.

EZH2: The catalytic SET domain subunit.[2]
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EED: An allosteric regulator that binds H3K27me3, stimulating EZH2 activity (positive

feedback loop).

SUZ12: Structural scaffold essential for complex integrity.

Mechanism of Action (MOA)
GSK926 is an S-adenosyl-methionine (SAM) competitive inhibitor.

Binding Site: It occupies the cofactor binding pocket within the EZH2 SET domain.

Kinetics: By competing with SAM, GSK926 deprives the enzyme of the methyl donor

required for the transfer reaction.

Selectivity: It exhibits high selectivity for EZH2 (and to a lesser extent EZH1) over other

methyltransferases (e.g., DOT1L, G9a) due to the unique topology of the EZH2 SET domain.

Pathway Visualization
The following diagram illustrates the disruption of the PRC2 signaling axis by GSK926.
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Caption: GSK926 competitively binds the EZH2 SET domain, preventing SAM utilization and

blocking H3K27me3 formation.[1]

Pharmacological Profile & Selectivity[4]
GSK926 is a "chemical probe" quality molecule, often used alongside its analog GSK126.

While GSK126 is optimized for in vivo pharmacokinetics, GSK926 is highly effective for in vitro

and cellular assays.

Table 1: GSK926 Quantitative Profile
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Parameter Value Notes

Target EZH2 (Wild Type & Mutant)
Active against Y641N, A677G

mutants.

Mechanism SAM-Competitive Reversible binding.

Biochemical IC50 ~20 – 40 nM
Potency varies by

substrate/assay conditions.

Ki (Inhibition Constant) 7.9 nM
Indicates high affinity binding

[1].

Selectivity >1000-fold
vs. other HMTs (SET7/9, G9a,

SUV39H1).

EZH1 Cross-reactivity Moderate
~10-100 fold selective for

EZH2 over EZH1.

Solubility DMSO (up to 50 mM)
Poor aqueous solubility;

requires organic solvent.

Experimental Application: Validating PRC2
Inhibition
To rigorously validate GSK926 activity, researchers must demonstrate a dose-dependent

reduction in global H3K27me3 without affecting total Histone H3 levels.

Protocol: Cellular H3K27me3 Inhibition Assay
Objective: Determine cellular IC50 of GSK926 in Diffuse Large B-Cell Lymphoma (DLBCL) or

solid tumor lines.

Materials:

Cell Line: Pfeiffer (EZH2 mutant) or KARPAS-422.

Compound: GSK926 (10 mM stock in DMSO).

Lysis Buffer: RIPA + Protease Inhibitors + Nuclease (Benzonase).
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Antibodies: Anti-H3K27me3 (Rabbit mAb), Anti-Total H3 (Loading Control).

Step-by-Step Workflow:

Seeding: Plate cells at

cells/mL in 6-well plates. Allow 24h recovery.

Treatment:

Prepare serial dilutions of GSK926 in media (Range: 10

M down to 1 nM).

Control: DMSO vehicle (0.1% final concentration).

Duration: Incubate for 72 to 96 hours.

Critical: H3K27me3 is a stable mark. Short exposures (<24h) often yield false negatives

because existing methylation marks must be diluted via cell division.

Harvest & Extraction:

Pellet cells (300xg, 5 min). Wash with ice-cold PBS.

Lyse in RIPA buffer on ice for 30 min.

Sonicate (3 cycles, 10s on/off) to shear chromatin.

Western Blot Analysis:

Load 20

g protein/lane on 15% SDS-PAGE (Histones are small, ~15kDa).

Transfer to Nitrocellulose (0.2

m pore size recommended for histones).

Blot for H3K27me3 and Total H3.
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Quantification: Normalize H3K27me3 signal to Total H3 signal. Calculate IC50.

Experimental Workflow Diagram
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Caption: 96-hour treatment is critical to observe H3K27me3 reduction due to histone turnover

rates.

Therapeutic Context & Limitations
Oncology Targets
GSK926 is particularly potent in cancers dependent on EZH2 "gain-of-function" mutations (e.g.,

Y641N in Lymphoma). In these cells, EZH2 is hyperactive, locking chromatin in a repressed

state. GSK926 releases this repression, reactivating differentiation programs and inducing

apoptosis.

The "Probe" vs. "Drug" Distinction
While GSK926 is an excellent tool compound, it is distinct from GSK126 (the clinical

candidate).

GSK926: Used for mechanism validation, structural biology, and in vitro screening.

GSK126: Possesses superior pharmacokinetic (PK) properties for animal models (longer

half-life, better bioavailability).

Recommendation: Use GSK926 for cellular assays and crystallography. Switch to GSK126

for murine xenograft studies [2].[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607874?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

